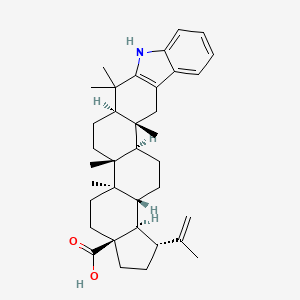

2,3-Indolobetulonic acid

描述

属性

IUPAC Name |

(1R,2R,14R,17R,18R,21S,24R,25R,26R)-2,13,13,17,18-pentamethyl-24-prop-1-en-2-yl-11-azaheptacyclo[15.11.0.02,14.04,12.05,10.018,26.021,25]octacosa-4(12),5,7,9-tetraene-21-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H49NO2/c1-21(2)22-14-17-36(31(38)39)19-18-34(6)25(29(22)36)12-13-28-33(5)20-24-23-10-8-9-11-26(23)37-30(24)32(3,4)27(33)15-16-35(28,34)7/h8-11,22,25,27-29,37H,1,12-20H2,2-7H3,(H,38,39)/t22-,25+,27-,28+,29+,33-,34+,35+,36-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWIUZGUDGQYDS-HIFHRDMOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of 2,3-Indolobetulonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Indolobetulonic acid, a semi-synthetic derivative of the naturally occurring pentacyclic triterpenoid betulonic acid, has emerged as a molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, synthesis, and biological activities. The core of its synthesis lies in the application of the Fischer indole synthesis to the A-ring of betulonic acid. This modification has been shown to potentiate its biological effects, particularly in the realms of anticancer and antimicrobial activities. This document details the experimental protocols for its synthesis, presents its biological data in a structured format, and elucidates its potential mechanisms of action through signaling pathway diagrams.

Discovery and Rationale

The discovery of this compound is rooted in the extensive research on its parent compound, betulinic acid, and its oxidized form, betulonic acid. Betulinic acid, a naturally occurring pentacyclic triterpene, exhibits a wide range of biological activities, including anti-HIV, anti-inflammatory, and anticancer properties. However, its clinical utility is often hampered by modest potency. This has spurred extensive efforts in the semi-synthetic modification of the betulinic acid scaffold to enhance its therapeutic potential.

The A-ring of the triterpenoid skeleton has been a primary target for chemical modifications. The introduction of heterocyclic moieties, such as an indole ring, is a well-established strategy in medicinal chemistry to create novel compounds with enhanced biological activity and altered physicochemical properties. The fusion of an indole ring to the 2,3-position of betulonic acid gives rise to this compound, a compound that has shown promise as a lead structure for the development of new therapeutic agents.

Synthesis of this compound

The primary synthetic route to this compound is the Fischer indole synthesis . This classic reaction involves the acid-catalyzed reaction of a ketone or aldehyde with a phenylhydrazine derivative to form an indole. In this case, the C-3 keto group of betulonic acid serves as the carbonyl component.

General Experimental Protocol: Fischer Indole Synthesis

The following protocol is a generalized procedure based on established methods for the Fischer indole synthesis and the modification of the A-ring of betulonic acid derivatives.

Step 1: Preparation of Betulonic Acid

Betulonic acid is typically prepared by the oxidation of betulin, which is readily available from the bark of birch trees.

-

Reagents and Materials: Betulin, Jones reagent (chromium trioxide in sulfuric acid and acetone) or other suitable oxidizing agent, acetone, ethyl acetate, brine.

-

Procedure:

-

Dissolve betulin in acetone.

-

Cool the solution in an ice bath.

-

Add Jones reagent dropwise to the cooled solution with stirring.

-

Allow the reaction to proceed at room temperature until completion (monitored by TLC).

-

Quench the reaction with isopropanol.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain crude betulonic acid.

-

Purify the crude product by column chromatography or recrystallization.

-

Step 2: Fischer Indole Synthesis to Yield this compound

-

Reagents and Materials: Betulonic acid, phenylhydrazine hydrochloride (or a substituted derivative), glacial acetic acid or other suitable acid catalyst (e.g., polyphosphoric acid, zinc chloride), ethanol.

-

Procedure:

-

To a solution of betulonic acid in a suitable solvent such as ethanol or glacial acetic acid, add phenylhydrazine hydrochloride.

-

Heat the reaction mixture to reflux for several hours (typically 4-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.

-

Wash the crude product with water and a suitable organic solvent (e.g., cold ethanol) to remove unreacted starting materials and byproducts.

-

Further purify the this compound by column chromatography on silica gel or by recrystallization to obtain the final product.

-

Synthesis Workflow

Synthesis of this compound.

Biological Activity and Quantitative Data

This compound and its derivatives have been evaluated for a range of biological activities. The data presented below is a summary of findings from various studies on these compounds.

Anticancer Activity

The introduction of the indole moiety has been shown to enhance the cytotoxic effects of the parent triterpenoid.

| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |

| 2,3-Indolobetulinic acid derivative | A549 (Lung Cancer) | Cytotoxic | 2.44 - 2.70 | [1] |

| 2,3-Indolobetulinic acid derivative | MIAPaCa2 (Pancreatic Cancer) | Cytotoxic | 2.44 - 2.70 | [1] |

| 2,3-Indolobetulinic acid derivative | PA-1 (Ovarian Cancer) | Cytotoxic | 2.44 - 2.70 | [1] |

| 2,3-Indolobetulinic acid derivative | SW620 (Colon Cancer) | Cytotoxic | 2.44 - 2.70 | [1] |

Antimicrobial Activity

Derivatives of this compound have demonstrated activity against various microbial strains.

| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |

| Betulonic acid triazole derivative | Staphylococcus aureus | Antibacterial | 6.3 | [2] |

| Betulonic acid triazole derivative | Escherichia coli | Antibacterial | 6.3 | [2] |

Enzyme Inhibition

A significant area of investigation for these compounds is their ability to inhibit enzymes involved in metabolic diseases.

| Compound | Enzyme | Activity | IC₅₀ (µM) | Reference |

| 2,3-Indolo-betulinic acid | α-Glucosidase | Inhibitory | 1.8 | [3] |

| Glycine amide of 2,3-indolo-betulinic acid | α-Glucosidase | Inhibitory | 0.04 | [3] |

| L-phenylalanine amide of 2,3-indolo-betulinic acid | α-Glucosidase | Inhibitory | 0.05 | [3] |

Proposed Mechanisms of Action

While the precise signaling pathways modulated by this compound are still under active investigation, the known mechanisms of its parent compound, betulinic acid, and other indole derivatives provide a strong foundation for proposing its modes of action.

Induction of Apoptosis via the Mitochondrial Pathway

Betulinic acid is a known inducer of apoptosis in cancer cells through a direct effect on the mitochondria. This process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c. It is highly probable that this compound shares this mechanism.

Mitochondrial Apoptosis Pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Aberrant NF-κB activation is implicated in various inflammatory diseases and cancers. Betulinic acid has been shown to suppress NF-κB activation. The indole moiety is also a common feature in many known NF-κB inhibitors. Therefore, it is plausible that this compound exerts its anti-inflammatory and some of its anticancer effects through the inhibition of this pathway.

NF-κB Signaling Pathway Inhibition.

Conclusion and Future Perspectives

This compound represents a promising scaffold for the development of novel therapeutic agents. The fusion of an indole ring to the A-ring of betulonic acid has been demonstrated to be a viable strategy for enhancing its biological activity. The available data on its anticancer, antimicrobial, and enzyme-inhibitory effects warrant further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. Furthermore, optimization of the indole substitution and modifications at other positions of the triterpenoid backbone could lead to the discovery of derivatives with improved potency, selectivity, and pharmacokinetic properties, paving the way for their potential clinical development.

References

The Biological Activity of 2,3-Indolobetulonic Acid Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of natural products with pharmacologically active moieties represents a promising strategy in the discovery of novel therapeutic agents with enhanced efficacy and selectivity. This technical guide delves into the biological activity of derivatives of 2,3-Indolobetulonic acid, focusing on the synthesis, cytotoxic effects, and mechanism of action of closely related indole-functionalized betulin derivatives. The presented data is centered on the compound lup-20(29)-ene-3-ol-28-yl 2-(1H-indol-3-yl)acetate (referred to as EB355A), a structurally similar analog resulting from the esterification of betulin with 3-indoleacetic acid.[1] This document aims to provide a comprehensive resource for researchers in oncology and medicinal chemistry, summarizing key quantitative data, experimental protocols, and cellular signaling pathways.

Synthesis of Indole-Functionalized Betulin Derivatives

The synthesis of 28-indole-betulin derivatives involves the chemical modification of the betulin scaffold at the C-28 position.[1] The key reaction is an esterification of the primary hydroxyl group at the C-28 position of betulin with 3-indoleacetic acid. This reaction is typically carried out in the presence of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst in a solvent such as dichloromethane (CH2Cl2).[1] The resulting 28-indolyl derivative is then purified using column chromatography.[1]

Cytotoxic Activity

The cytotoxic potential of the synthesized 28-indole-betulin derivative, EB355A, was evaluated against a panel of human cancer cell lines. The data reveals a significant sensitivity of MCF-7 breast cancer cells to this compound.[1] Importantly, the derivative did not exhibit significant toxicity towards normal human fibroblasts, suggesting a degree of selectivity for cancer cells.[1]

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Cancer | >10 |

| MDA-MB-231 | Triple-Negative Breast Cancer | >10 |

| MCF-7 | Estrogen-Receptor-Positive Breast Cancer | ~5 |

| DLD-1 | Colorectal Adenocarcinoma | >10 |

| HT-29 | Colorectal Adenocarcinoma | >10 |

| A375 | Melanoma | >10 |

| C32 | Melanoma | >10 |

Table 1: Cytotoxic activity (IC50 values) of lup-20(29)-ene-3-ol-28-yl 2-(1H-indol-3-yl)acetate (EB355A) against various human cancer cell lines. Data is approximated from the graphical representations in the source literature.[1]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Further investigation into the mechanism of action in the highly sensitive MCF-7 cell line revealed that the 28-indole-betulin derivative EB355A induces cell cycle arrest and apoptosis.[1]

Cell Cycle Analysis

Flow cytometry analysis demonstrated that treatment with EB355A leads to an accumulation of cells in the G1 phase of the cell cycle.[1] This G1 arrest prevents the cancer cells from progressing into the S phase, thereby inhibiting DNA replication and proliferation.[1]

Induction of Apoptosis

In addition to cell cycle arrest, the 28-indole-betulin derivative was found to induce programmed cell death (apoptosis).[1] This was evidenced by the observation of DNA fragmentation, a hallmark of apoptosis, in treated MCF-7 cells.[1]

Experimental Protocols

Synthesis of lup-20(29)-ene-3-ol-28-yl 2-(1H-indol-3-yl)acetate (EB355A)

-

Dissolve betulin and 3-indoleacetic acid in dichloromethane (CH2Cl2).

-

Add dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., chloroform/ethanol).[1]

-

Characterize the final product by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]

Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

-

Treat cells with the test compound for a specified time.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol and store at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate the cells in the dark for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) using appropriate software.[1]

Conclusion

The indole-functionalized betulin derivative, lup-20(29)-ene-3-ol-28-yl 2-(1H-indol-3-yl)acetate (EB355A), demonstrates promising anticancer activity, particularly against MCF-7 breast cancer cells.[1] Its mechanism of action involves the induction of G1 phase cell cycle arrest and apoptosis.[1] These findings highlight the potential of conjugating indole moieties to the betulin scaffold as a valuable strategy for the development of novel anticancer agents. Further research is warranted to explore the structure-activity relationships of a broader range of this compound derivatives and to elucidate the specific molecular targets and signaling pathways involved in their biological activity.

References

2,3-Indolobetulonic Acid as an α-Glucosidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Indolobetulonic acid, a novel triterpenoid derivative, has emerged as a potent inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion and glucose absorption. This technical guide provides a comprehensive overview of this compound, consolidating available data on its inhibitory activity, detailing relevant experimental protocols, and visualizing key processes. The information presented herein is intended to facilitate further research and development of this compound as a potential therapeutic agent for type 2 diabetes and related metabolic disorders.

Introduction

Postprandial hyperglycemia is a key therapeutic target in the management of type 2 diabetes mellitus. One established strategy to control this is the inhibition of α-glucosidase, an intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By delaying carbohydrate digestion, α-glucosidase inhibitors can effectively blunt the sharp increase in blood glucose levels following a meal. While several synthetic α-glucosidase inhibitors are clinically available, the search for more potent and potentially safer alternatives from natural product scaffolds continues.

Betulinic acid, a pentacyclic triterpenoid found in various plant species, has been identified as a promising starting point for the development of new α-glucosidase inhibitors. Structural modifications of betulinic acid have led to the synthesis of novel derivatives with significantly enhanced inhibitory activity. Among these, this compound, a conjugate of betulonic acid and an indole moiety, has demonstrated remarkable potency as an α-glucosidase inhibitor. This guide will delve into the technical details of this promising compound.

Quantitative Data on Inhibitory Activity

The inhibitory potential of this compound and its derivatives against α-glucosidase has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values. The data from key studies are summarized in the table below for comparative analysis.

| Compound | IC50 (µM) | Fold-activity vs. Acarbose | Reference |

| This compound | 1.8 | ~221x more active | [1] |

| 2,3-Indolo-betulinic acid glycine amide | 0.04 | ~9460x more active | [2] |

| 2,3-Indolo-betulinic acid L-phenylalanine amide | 0.05 | ~7568x more active | [2] |

| 2,3-Indolo-platanic acid | 0.4 | ~946x more active | [2] |

| Acarbose (Reference Drug) | ~398 | 1x | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the assessment of its α-glucosidase inhibitory activity, based on established protocols in the literature.

Synthesis of this compound

The synthesis of this compound is achieved through the Fischer indole synthesis, a classic method for preparing indoles from a phenylhydrazone precursor under acidic conditions. The starting material for this synthesis is betulonic acid.

Materials:

-

Betulonic acid

-

Phenylhydrazine

-

Glacial acetic acid

-

Ethanol

-

Silica gel for column chromatography

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Reaction Setup: A mixture of betulonic acid (1 mmol) and phenylhydrazine (1.2 mmol) is dissolved in glacial acetic acid (20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with a saturated solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

-

Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro α-Glucosidase Inhibition Assay

The inhibitory activity of this compound against α-glucosidase is determined spectrophotometrically using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound (test compound)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na2CO3)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of α-glucosidase in phosphate buffer.

-

Prepare a stock solution of pNPG in phosphate buffer.

-

Prepare stock solutions of this compound and acarbose in DMSO, followed by serial dilutions in phosphate buffer to obtain a range of test concentrations.

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add 50 µL of the test compound solution (or acarbose/buffer for control).

-

Add 50 µL of the α-glucosidase solution to each well and incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.

-

-

Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

Calculation: The percentage inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Kinetic Studies of α-Glucosidase Inhibition

To determine the mode of inhibition of this compound, kinetic studies are performed by measuring the reaction rates at varying concentrations of both the substrate (pNPG) and the inhibitor.

Procedure:

-

The α-glucosidase activity is measured in the absence and presence of different concentrations of this compound.

-

For each inhibitor concentration, the substrate (pNPG) concentration is varied.

-

The initial reaction velocities (V) are determined from the linear portion of the absorbance versus time plots.

-

The mode of inhibition is determined by analyzing the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S], where [S] is the substrate concentration).

-

Changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor are used to elucidate the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).

Signaling Pathways and Mechanism of Action

Currently, there is a lack of specific research on the signaling pathways modulated by this compound in the context of its α-glucosidase inhibitory effect. The primary mechanism of action is understood to be the direct inhibition of the α-glucosidase enzyme.

Molecular docking studies have suggested that this compound and its more potent amide derivatives may bind to an allosteric site on the α-glucosidase enzyme.[2] This binding likely induces a conformational change in the enzyme, which in turn affects the active site's ability to bind and hydrolyze the carbohydrate substrate. The enhanced potency of the amide derivatives is attributed to additional polar interactions between the C28 side chain and a sub-pocket of this allosteric site.[2]

Further research is required to investigate if this compound has any downstream effects on cellular signaling pathways related to glucose metabolism and insulin sensitivity.

Visualizations

Experimental Workflow for α-Glucosidase Inhibition Assay

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Proposed Mechanism of α-Glucosidase Inhibition

Caption: Allosteric inhibition of α-glucosidase by this compound.

Conclusion and Future Directions

This compound represents a highly promising scaffold for the development of novel α-glucosidase inhibitors. Its potent in vitro activity, significantly exceeding that of the clinically used drug acarbose, warrants further investigation. The remarkable enhancement in potency observed with simple amide modifications at the C28 position highlights a clear direction for future structure-activity relationship (SAR) studies.

Key areas for future research include:

-

In vivo efficacy studies: To validate the in vitro findings and assess the potential of this compound and its derivatives to control postprandial hyperglycemia in animal models of diabetes.

-

Pharmacokinetic and safety profiling: To evaluate the drug-like properties and toxicological profile of these compounds.

-

Elucidation of signaling pathways: To investigate potential secondary mechanisms of action beyond direct enzyme inhibition that may contribute to its overall metabolic effects.

-

Optimization of synthesis: To develop more efficient and scalable synthetic routes for the production of these compounds.

References

Initial Screening of 2,3-Indolobetulonic Acid for Anticancer Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial screening of 2,3-indolobetulonic acid, a derivative of the naturally occurring pentacyclic triterpenoid betulonic acid, for its potential anticancer properties. This document outlines the synthesis, in vitro cytotoxicity, and proposed mechanisms of action of this compound, offering a foundational resource for further research and development in oncology.

Introduction

Natural products and their semi-synthetic derivatives represent a significant source of novel therapeutic agents. Betulinic acid, a lupane-type triterpenoid, has demonstrated a range of biological activities, including potent antitumor effects.[1] Chemical modifications of the betulinic acid scaffold are being actively explored to enhance its bioavailability and anticancer efficacy. The fusion of an indole moiety to the A-ring of betulonic acid, creating this compound, is a promising strategy to generate novel compounds with enhanced cytotoxic and potentially selective anticancer activity. This guide summarizes the initial findings on the anticancer potential of this compound and its derivatives.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the Fischer indole synthesis, a well-established method for creating the indole ring system.[2] The general approach involves the reaction of betulonic acid with a substituted phenylhydrazine under acidic conditions.

Proposed Synthetic Protocol: Fischer Indolization of Betulonic Acid

This protocol is a generalized procedure based on established Fischer indole synthesis methodologies and knowledge of betulonic acid chemistry.

Materials:

-

Betulonic acid

-

Phenylhydrazine hydrochloride

-

Glacial acetic acid

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve betulonic acid in a mixture of glacial acetic acid and ethanol.

-

Addition of Phenylhydrazine: Add phenylhydrazine hydrochloride to the solution.

-

Acid Catalysis and Reflux: Add a catalytic amount of concentrated hydrochloric acid to the mixture. Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient.

-

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.

In Vitro Anticancer Activity

The initial screening of this compound and its derivatives has demonstrated significant antiproliferative activity against a panel of human cancer cell lines. The cytotoxicity is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Data Presentation: IC50 Values

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for this compound derivatives against various cancer cell lines. It is important to note that the data is for derivatives and the parent compound, betulinic acid, as specific data for this compound is limited in publicly available literature.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Betulinic Acid Ester Derivatives [3]

| Compound/Cell Line | MV4-11 (Leukemia) | A549 (Lung) | PC-3 (Prostate) | MCF-7 (Breast) | BALB/3T3 (Normal Fibroblasts) |

| Betulinic Acid | >50 | >50 | >50 | >50 | >50 |

| Derivative 2b | 4.21 | 8.03 | 17.86 | 12.27 | 25.04 |

| Derivative 3b | 8.52 | 10.11 | 20.15 | 15.33 | 24.69 |

| Derivative 5b | 3.55 | 12.58 | 24.84 | 21.61 | 20.36 |

Table 2: In Vitro Cytotoxicity (IC50 in µg/mL) of Betulinic Acid [4]

| Cell Line | Cancer Type | IC50 (µg/mL) |

| Me665/2/21 | Melanoma | 1.5 - 1.6 |

| Neuroblastoma | Neuroblastoma | 14 - 17 |

| Medulloblastoma | Medulloblastoma | 3 - 13.5 |

| Glioblastoma | Glioblastoma | 2 - 17 |

| Ovarian Cancer | Ovarian | 1.8 - 4.5 |

| Lung Cancer | Lung | 1.5 - 4.2 |

| Cervical Cancer | Cervical | 1.8 |

Experimental Protocols

MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubate for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Annexin V/Propidium Iodide Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it stains late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis

Principle: This method uses propidium iodide to stain the DNA of cells. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest.

-

Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Proposed Mechanism of Action and Signaling Pathways

Based on studies of the parent compound, betulinic acid, this compound is hypothesized to induce apoptosis in cancer cells through the mitochondrial pathway and by modulating key signaling cascades such as the PI3K/Akt pathway.

Experimental Workflow

Experimental workflow for anticancer screening.

Proposed PI3K/Akt Signaling Pathway Inhibition

This compound may inhibit the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation.[5][6] Inhibition of this pathway can lead to the deactivation of anti-apoptotic proteins and the activation of pro-apoptotic factors.

Inhibition of the PI3K/Akt signaling pathway.

Proposed Mitochondrial Apoptosis Pathway

The induction of apoptosis via the mitochondrial pathway is a key mechanism for many anticancer agents.[7] this compound is thought to trigger this pathway, leading to the release of pro-apoptotic factors from the mitochondria and subsequent activation of caspases.[5]

Induction of mitochondrial apoptosis.

Conclusion and Future Directions

The initial screening of this compound and its derivatives reveals promising anticancer activity in vitro. The proposed mechanisms of action, involving the induction of apoptosis via the mitochondrial pathway and inhibition of the PI3K/Akt signaling cascade, provide a strong rationale for further investigation.

Future research should focus on:

-

Comprehensive Cytotoxicity Profiling: Evaluating the IC50 values of pure this compound against a broader panel of human cancer cell lines, including drug-resistant phenotypes.

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound using techniques such as Western blotting, gene expression analysis, and proteomics.

-

In Vivo Efficacy Studies: Assessing the antitumor activity and toxicity of this compound in preclinical animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of this compound analogues to identify compounds with improved potency and selectivity.

This technical guide serves as a foundational document to encourage and guide further research into the therapeutic potential of this compound as a novel anticancer agent.

References

- 1. Mitochondrial Dysfunction in Apoptosis-Resistant Acute Myeloid Leukemia Cells During a Sterile Inflammatory Response [mdpi.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Betulinic acid induces apoptosis through a direct effect on mitochondria in neuroectodermal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of 2,3-Indolobetulonic Acid Against Melanoma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of 2,3-indolobetulonic acid and its derivatives against melanoma cells. Betulinic acid, a naturally occurring pentacyclic triterpene, has demonstrated selective anti-melanoma activity, but its limited bioavailability has spurred the development of more potent semisynthetic derivatives.[1][2] The introduction of an indole framework at the C2/C3 position of the betulinic acid scaffold has been shown to enhance cytotoxic activity, and further conjugation with amino acid residues can augment this effect.[3] This document collates quantitative data, details key experimental methodologies, and illustrates the proposed mechanisms of action.

Quantitative Cytotoxicity Data

The anti-proliferative effects of this compound and its glycine-conjugated derivatives have been evaluated against human (A375) and murine (B164A5) melanoma cell lines. The half-maximal inhibitory concentration (IC50) values, determined after 72 hours of incubation, are summarized below. The data indicates a dose-dependent inhibition of cell viability.[3][4] Notably, the glycine-conjugated derivatives (BA1, BA2, BA3) exhibit significantly lower IC50 values compared to the parent this compound (BA4) and natural betulinic acid (BI), highlighting the enhanced potency of these novel compounds.[3][4][5]

| Compound | Chemical Name | Melanoma Cell Line | Incubation Time (h) | IC50 (µM) |

| BA1 | N-(2,3-indolo-betulinoyl)diglycylglycine | A375 (Human) | 72 | 5.7[4][5] |

| BA2 | N-(2,3-indolo-betulinoyl)glycylglycine | A375 (Human) | 72 | 10.0[5] |

| B164A5 (Murine) | 72 | 9.15[3] | ||

| BA3 | N-(2,3-indolo-betulinoyl)glycine | B164A5 (Murine) | 72 | 8.11[3] |

| BA4 | This compound | A375 (Human) | 72 | ~19.6[4][5] |

| BI | Betulinic Acid | A375 (Human) | 72 | 19.2[4] |

Experimental Protocols & Workflows

The assessment of the anti-melanoma activity of this compound derivatives involves a series of standard in vitro assays to quantify cytotoxicity, cell viability, migration, and morphological changes indicative of apoptosis.

Cell Culture

Human melanoma cells (A375) and murine melanoma cells (B164A5) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[3][6] Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded onto 96-well or 6-well plates and allowed to reach 70-80% confluence before treatment.[3]

Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability.

-

Seed 1 x 10^4 cells per well in a 96-well plate and incubate until 70-80% confluent.[3]

-

Replace the medium with fresh medium containing various concentrations (e.g., 1, 10, 25, 50, and 75 µM) of the test compounds.[3]

-

Incubate the cells for 72 hours.[3]

-

Add MTT solution to each well and incubate for a further 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells. IC50 values are determined from dose-response curves.

Cytotoxicity (Lactate Dehydrogenase - LDH Assay)

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[4]

-

Treat cells in a 96-well plate with the test compounds for 72 hours as described for the MTT assay.[4]

-

Collect the cell culture supernatant.

-

Use a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

The assay involves an enzymatic reaction that converts a tetrazolium salt into a colored formazan product.

-

Measure the absorbance of the colored product. The amount of LDH release is proportional to the number of lysed cells.[4]

Cell Migration (Scratch Assay)

The scratch or wound-healing assay is employed to evaluate the anti-migratory properties of the compounds.[3][4]

-

Grow cells to a confluent monolayer in a 6-well plate.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Wash the wells to remove detached cells and add fresh medium containing the test compounds at various concentrations.

-

Capture images of the scratch at time 0 and after a set period (e.g., 24 or 48 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure relative to the initial area. A reduction in wound closure compared to the control indicates inhibition of cell migration.[4]

Nuclear Morphology (Hoechst 33342 Staining)

Hoechst staining is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[3]

-

Culture cells on coverslips or in chamber slides and treat with the compounds for a specified duration.

-

Fix the cells (e.g., with paraformaldehyde).

-

Stain the cells with Hoechst 33342 dye, a fluorescent stain that binds to DNA in the minor groove.

-

Wash the cells to remove excess stain.

-

Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells typically exhibit brightly stained, condensed, or fragmented nuclei compared to the uniformly stained, round nuclei of healthy cells.[3]

Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of betulinic acid and its derivatives, including this compound, are primarily mediated through the induction of apoptosis.[7][8] While the precise signaling cascade for this compound is still under investigation, studies on the parent compound, betulinic acid, provide significant insights. The process is believed to be initiated by the generation of reactive oxygen species (ROS), which act as upstream signaling molecules.[9] This oxidative stress leads to the activation of pro-apoptotic mitogen-activated protein kinases (MAPKs) such as p38 and JNK.[9]

These signaling events converge on the mitochondria, causing a dissipation of the mitochondrial membrane potential and altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[2][7] This mitochondrial dysfunction results in the release of cytochrome c, which in turn activates a cascade of caspases, particularly the executioner caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological and biochemical hallmarks of apoptosis.[10][11]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of In Vitro Antimelanoma and Antimicrobial Activity of 2,3-Indolo-betulinic Acid and Its Glycine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of In Vitro Antimelanoma and Antimicrobial Activity of 2,3-Indolo-betulinic Acid and Its Glycine Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Apoptotic activity of betulinic acid derivatives on murine melanoma B16 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Betulinic acid induces apoptosis in skin cancer cells and differentiation in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Betulinic acid-induced programmed cell death in human melanoma cells involves mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]

Antimicrobial Potential of 2,3-Indolobetulonic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the exploration of novel antimicrobial agents. Triterpenoids, a class of naturally occurring compounds, and their semi-synthetic derivatives have garnered significant attention for their diverse pharmacological activities. Among these, derivatives of betulonic acid, particularly those featuring a 2,3-indole fusion, have shown promising antimicrobial potential. This technical guide provides an in-depth overview of the synthesis, antimicrobial activity, and proposed mechanisms of action of 2,3-indolobetulonic acid derivatives, offering a valuable resource for researchers in the field of antimicrobial drug discovery.

Introduction to this compound Derivatives

Betulinic acid, a pentacyclic triterpenoid, and its precursor, betulin, are abundant in the bark of birch trees. While betulinic acid itself has demonstrated a range of biological activities, its antimicrobial efficacy is often limited.[1] Chemical modification of the betulinic acid scaffold has been a key strategy to enhance its therapeutic properties. The fusion of an indole ring at the C-2 and C-3 positions of the betulonic acid backbone gives rise to this compound derivatives. This structural modification has been shown to confer significant antibacterial and antifungal activities.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with betulonic acid, which can be obtained by the oxidation of betulin. The core indole structure is then introduced via the Fischer indole synthesis.

General Synthesis Workflow

The overall synthetic strategy involves two main stages: the formation of the this compound core and subsequent derivatization, often at the C-28 carboxylic acid position.

Caption: General synthesis workflow for this compound derivatives.

Experimental Protocols

2.2.1. Synthesis of this compound

The synthesis of the 2,3-indolo-fused scaffold is achieved through the Fischer indole synthesis, which involves the reaction of a ketone (in this case, the 3-oxo group of betulonic acid) with an arylhydrazine in an acidic medium.

-

Materials: Betulonic acid, phenylhydrazine hydrochloride, glacial acetic acid.

-

Procedure:

-

A mixture of betulonic acid and phenylhydrazine hydrochloride is refluxed in glacial acetic acid.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into water to precipitate the product.

-

The crude product is collected by filtration, washed, and purified by column chromatography.

-

2.2.2. Synthesis of N-(2,3-Indolo-betulinoyl)glycine Conjugates

Further derivatization at the C-28 carboxylic acid is a common strategy to enhance biological activity. Amide coupling with amino acids, such as glycine, is a frequently employed modification.

-

Materials: this compound, glycine methyl ester hydrochloride, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM), triethylamine (TEA).

-

Procedure:

-

To a solution of this compound in DCM, DCC and DMAP are added.

-

Glycine methyl ester hydrochloride and TEA are added, and the mixture is stirred at room temperature.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is filtered to remove the dicyclohexylurea byproduct.

-

The filtrate is washed, dried, and concentrated. The resulting ester is then hydrolyzed to the corresponding carboxylic acid.

-

Antimicrobial Activity

This compound derivatives have demonstrated notable activity against a range of pathogenic microorganisms, particularly Gram-positive bacteria and some fungi. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the reported MIC values for several this compound derivatives against various microbial strains.

| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |

| BA2: N-(2,3-indolo-betulinoyl)glycylglycine | Streptococcus pyogenes | ATCC 19615 | 16 | [1] |

| Staphylococcus aureus | ATCC 25923 | 32 | [1] | |

| BA3: N-(2,3-indolo-betulinoyl)glycine | Streptococcus pyogenes | ATCC 19615 | 16 | [1] |

| Staphylococcus aureus | ATCC 25923 | 33 | [1] | |

| Candida albicans | ATCC 10231 | 29 | [1] | |

| Candida parapsilosis | ATCC 22019 | 29 | [1] | |

| BA4: 2,3-indolo-betulinic acid | Streptococcus pyogenes | ATCC 19615 | 13 | [1] |

| Staphylococcus aureus | ATCC 25923 | 26 | [1] |

Note: The tested compounds showed no significant activity against Gram-negative bacteria such as Pseudomonas aeruginosa ATCC 27853 and Escherichia coli ATCC 25922 at the tested concentrations.[1]

Structure-Activity Relationship (SAR)

The available data allows for preliminary insights into the structure-activity relationships of these compounds:

-

The core this compound structure (BA4) is essential for the observed antibacterial activity against Gram-positive bacteria.[1]

-

The addition of glycine conjugates at the C-28 position (BA2 and BA3) appears to modulate the activity, with the parent indole structure (BA4) showing slightly better activity against the tested bacterial strains.[1]

-

The N-(2,3-indolo-betulinoyl)glycine derivative (BA3) uniquely exhibited antifungal activity against Candida species.[1]

Mechanism of Action

The precise mechanism of action for this compound derivatives has not been fully elucidated. However, based on studies of related triterpenoids, a primary mode of action is believed to be the disruption of the microbial cell membrane.

Proposed Antimicrobial Mechanism

The lipophilic nature of the triterpenoid backbone allows these molecules to intercalate into the lipid bilayer of the microbial cell membrane. This insertion is thought to disrupt the membrane's structural integrity and function, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Caption: Proposed mechanism of antimicrobial action for this compound derivatives.

Experimental Protocols for Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound derivatives is typically assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay Workflow

Caption: Workflow for the broth microdilution assay to determine MIC.

Detailed Protocol

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., McFarland standard).

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe and broth) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

This compound derivatives represent a promising class of antimicrobial agents, particularly against Gram-positive bacteria and certain fungi. The synthetic accessibility of these compounds allows for further structural modifications to optimize their activity and spectrum. Future research should focus on:

-

Elucidation of the specific molecular targets within the microbial cell to move beyond the general model of membrane disruption.

-

Expansion of the derivative library to establish a more comprehensive structure-activity relationship and improve potency and spectrum.

-

In vivo efficacy studies to evaluate the therapeutic potential of the most promising candidates in animal models of infection.

-

Toxicology studies to assess the safety profile of these derivatives for potential clinical development.

This technical guide provides a foundational understanding of the antimicrobial potential of this compound derivatives. The data and protocols presented herein are intended to facilitate further research and development in the quest for novel antimicrobial therapies.

References

An In-depth Technical Guide to the Mechanism of Action of 2,3-Indolobetulonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Indolobetulonic acid, a semi-synthetic derivative of the naturally occurring pentacyclic triterpenoid betulonic acid, has emerged as a promising candidate in the landscape of anticancer drug discovery. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action. Drawing parallels from its well-studied precursor, betulinic acid, this document elucidates the core pathways through which this compound exerts its cytotoxic effects on cancer cells. The primary mechanisms include the induction of apoptosis via the intrinsic mitochondrial pathway, modulation of critical cell signaling cascades such as the PI3K/Akt and NF-κB pathways, and the potential for cell cycle arrest. This guide presents a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the implicated signaling pathways to facilitate further research and development of this potent compound.

Introduction

Pentacyclic triterpenoids, abundant in the plant kingdom, have long been recognized for their diverse pharmacological properties. Betulinic acid, isolated from the bark of the white birch tree (Betula alba), has been extensively studied for its anti-inflammatory, antiviral, and notably, its selective anticancer activities.[1][2][3] In an effort to enhance its therapeutic potential and overcome limitations such as poor solubility, numerous derivatives have been synthesized. Among these, this compound, created by the fusion of an indole ring to the A-ring of the betulonic acid scaffold, has demonstrated significant cytotoxic activity against various cancer cell lines, particularly melanoma.[4] This guide aims to provide a detailed exploration of the molecular mechanisms underpinning the anticancer effects of this compound, leveraging the extensive knowledge of its parent compounds while integrating specific findings for this novel derivative.

Cytotoxic Activity

This compound and its derivatives have demonstrated potent cytotoxic effects across a range of human cancer cell lines. The fusion of the indole moiety to the betulonic acid structure has been shown to enhance its anticancer activity. The cytotoxic efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: Cytotoxicity of this compound and its Derivatives in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| 2,3-indolo-betulinic acid (BA4) | A375 | Human Melanoma | 19.6 | [4] |

| N-(2,3-indolo-betulinoyl)diglycylglycine (BA1) | A375 | Human Melanoma | 5.7 | [4] |

| N-(2,3-indolo-betulinoyl)glycylglycine (BA2) | A375 | Human Melanoma | 10.0 | [4] |

| Betulonic acid derivative (XII) | 518A2 | Melanoma | 9.44 - 10.83 | [5] |

| Betulonic acid derivative (XII) | A253 | Head and Neck Tumor | 9.44 - 10.83 | [5] |

| Betulonic acid derivative (XII) | A431 | Cervical Cancer | 9.44 - 10.83 | [5] |

| Betulonic acid derivative (XII) | A2780 | Ovarian Cancer | 9.44 - 10.83 | [5] |

| Betulonic acid derivative (XII) | A549 | Lung Cancer | 9.44 - 10.83 | [5] |

| Betulonic acid derivative (XII) | HT-29 | Colon Cancer | 9.44 - 10.83 | [5] |

| Betulonic acid derivative (XII) | MCF-7 | Breast Cancer | 9.44 - 10.83 | [5] |

| Betulonic acid derivative (XII) | SW1736 | Anaplastic Thyroid Tumor | 9.44 - 10.83 | [5] |

Core Mechanisms of Action

The anticancer activity of this compound is believed to be multifactorial, primarily revolving around the induction of programmed cell death (apoptosis) and the interference with key signaling pathways that regulate cell survival and proliferation.

Induction of Apoptosis via the Mitochondrial Pathway

A substantial body of evidence from studies on betulinic acid strongly suggests that its derivatives, including this compound, induce apoptosis through the intrinsic or mitochondrial pathway. This process is characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm.

The proposed sequence of events is as follows:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): this compound is thought to directly target the mitochondria, leading to the permeabilization of the outer mitochondrial membrane.

-

Release of Cytochrome c: This disruption results in the release of cytochrome c from the intermembrane space into the cytosol.

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9, forming a complex known as the apoptosome.

-

Caspase Activation Cascade: The formation of the apoptosome leads to the cleavage and activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.

-

Execution of Apoptosis: These effector caspases are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation. Its dysregulation is a common feature in many cancers. Studies on betulinic acid indicate that it can inhibit this pathway, and it is plausible that this compound shares this mechanism.

The inhibitory action is thought to occur as follows:

-

Inhibition of PI3K: this compound may directly or indirectly inhibit the activity of PI3K.

-

Reduced PIP3 Levels: Inhibition of PI3K prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).

-

Suppression of Akt Activation: The reduction in PIP3 levels prevents the recruitment and subsequent phosphorylation (activation) of Akt at the cell membrane.

-

Downstream Effects: Inactivation of Akt leads to the de-repression of pro-apoptotic proteins (e.g., Bad) and the inhibition of substrates that promote cell survival and proliferation.

Regulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. Constitutive activation of NF-κB is a hallmark of many cancers, as it promotes the expression of genes that inhibit apoptosis and support tumor progression. Betulinic acid has been shown to suppress NF-κB activation.

The proposed mechanism of NF-κB inhibition is as follows:

-

Inhibition of IKK: this compound may inhibit the IκB kinase (IKK) complex.

-

Stabilization of IκBα: Inhibition of IKK prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.

-

Sequestration of NF-κB: IκBα remains bound to NF-κB (typically the p50/p65 heterodimer) in the cytoplasm, preventing its nuclear translocation.

-

Suppression of Target Gene Expression: The sequestration of NF-κB in the cytoplasm prevents it from binding to the promoter regions of its target genes, thereby downregulating the expression of pro-survival and pro-inflammatory proteins.

References

- 1. Synthesis and Investigation of Biological Activity of New Betulonic Acid Derivatives Containing 1,2,3-Triazole Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity and cell cycle effects of novel indolo[2,3-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2,3-Indolobetulonic Acid from Betulonic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,3-indolobetulonic acid, a novel derivative of the naturally occurring pentacyclic triterpenoid, betulonic acid. The synthetic route is based on the well-established Fischer indole synthesis, a reliable method for constructing indole rings from ketones.[1][2] This application note outlines the reaction procedure, purification methods, and characterization of the final product. Additionally, a plausible signaling pathway for the potential anticancer activity of this compound is presented, based on the known mechanisms of similar triterpenoid and indole derivatives.[3][4][5]

Introduction

Betulonic acid, a derivative of betulin, is a pentacyclic triterpenoid that has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer and anti-inflammatory activities. Modification of the betulonic acid scaffold is a promising strategy for the development of new therapeutic agents with enhanced potency and selectivity. The indole moiety is a privileged structure in drug discovery, present in numerous compounds with a wide range of biological activities. The fusion of an indole ring to the A-ring of the betulonic acid skeleton at the 2 and 3 positions is hypothesized to yield a novel compound, this compound, with potentially enhanced biological activity. Notably, indole-functionalized derivatives of betulin have demonstrated significant anticancer and pro-apoptotic effects.[6][7][8][9] This protocol details a practical synthetic approach to this target molecule.

Experimental Protocols

Materials and Reagents

-

Betulonic Acid (>95%)

-

Phenylhydrazine hydrochloride

-

Glacial Acetic Acid

-

Ethanol (Absolute)

-

Ethyl acetate

-

Hexane

-

Silica gel (for column chromatography)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, rotary evaporator)

Synthesis of this compound

The synthesis is proposed to proceed via a Fischer indole synthesis, which involves the reaction of a ketone (betulonic acid) with a hydrazine (phenylhydrazine) under acidic conditions.[1][2]

Step 1: Reaction Setup

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add betulonic acid (1.0 g, 2.2 mmol).

-

Add glacial acetic acid (30 mL) to dissolve the betulonic acid. Stir until a clear solution is obtained.

-

Add phenylhydrazine hydrochloride (0.38 g, 2.64 mmol, 1.2 equivalents) to the reaction mixture.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (approximately 118°C) using a heating mantle.

-

Maintain the reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. The formation of a new, more polar spot should be observed.

Step 3: Work-up and Extraction

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A precipitate is expected to form.

-

Stir the aqueous mixture for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration, washing the solid with ample water to remove excess acetic acid and other water-soluble impurities.

-

Air-dry the crude solid.

Step 4: Purification

-

The crude product is purified by column chromatography on silica gel.[10][11]

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

-

Load the adsorbed material onto the top of the column.

-

Elute the column with a gradient of hexane and ethyl acetate (starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity).

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure using a rotary evaporator to yield this compound as a solid.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Betulonic Acid | 1.0 g (2.2 mmol) |

| Phenylhydrazine HCl | 0.38 g (2.64 mmol) |

| Product | |

| Product Name | This compound |

| Molecular Formula | C₃₆H₄₇NO₂ |

| Molecular Weight | 525.77 g/mol |

| Theoretical Yield | 1.16 g |

| Actual Yield | ~0.75 g (Hypothetical) |

| Percent Yield | ~65% (Hypothetical) |

| Purity (Post-Chromatography) | |

| HPLC Purity | >98% (Hypothetical) |

| Spectroscopic Data (Expected) | |

| ¹H NMR | Peaks corresponding to aromatic protons of the indole ring, characteristic triterpenoid signals. |

| ¹³C NMR | Signals for sp² carbons of the indole ring and the C-28 carboxyl group, along with triterpenoid skeleton carbons. |

| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ ≈ 526.36 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Proposed Signaling Pathway for Anticancer Activity

Many triterpenoid derivatives exert their anticancer effects by inducing apoptosis through the intrinsic, or mitochondrial, pathway.[3][4][5] This often involves the generation of reactive oxygen species (ROS) and the subsequent disruption of the mitochondrial membrane potential.[3][4] The following diagram illustrates a plausible mechanism of action for this compound.

Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.

Conclusion

The protocol described provides a straightforward and efficient method for the synthesis of this compound from readily available starting materials. This novel compound holds promise as a potential anticancer agent, and further studies are warranted to evaluate its biological activity and elucidate its precise mechanism of action. The provided workflow and proposed signaling pathway serve as a valuable resource for researchers interested in the synthesis and pharmacological investigation of novel triterpenoid-indole hybrids.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Novel Pentacyclic Triterpenoid Derivatives that Induce Apoptosis in Cancer Cells through a ROS-dependent, Mitochondrial-Mediated Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin | Semantic Scholar [semanticscholar.org]

- 8. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin [ouci.dntb.gov.ua]

- 9. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 2,3-Indolobetulonic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2,3-indolobetulonic acid, a promising scaffold in medicinal chemistry, starting from the naturally abundant pentacyclic triterpenoid, betulinic acid. The synthesis involves a two-step process: the oxidation of betulinic acid to betulonic acid, followed by a Fischer indole synthesis to construct the indole ring fused to the A-ring of the triterpenoid backbone.

While direct ozonolysis of betulinic acid for the synthesis of this compound is not the standard reported method, this document also discusses the application of ozonolysis in the modification of the triterpenoid A-ring, which may be of interest for the synthesis of related analogues.

Synthesis Pathway Overview

The synthesis of this compound from betulinic acid proceeds through the key intermediate, betulonic acid.

Step 1: Oxidation of Betulinic Acid to Betulonic Acid. [1][2][3] The secondary hydroxyl group at the C-3 position of betulinic acid is oxidized to a ketone to yield betulonic acid.

Step 2: Fischer Indole Synthesis. [4] Betulonic acid, possessing a ketone at C-3, serves as the carbonyl precursor for the Fischer indole synthesis. Reaction with phenylhydrazine under acidic conditions leads to the formation of the 2,3-fused indole ring, yielding this compound.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Betulinic Acid | ≥98% | Commercially Available |

| Jones Reagent (CrO₃/H₂SO₄/H₂O) | ACS Reagent Grade | Commercially Available |

| Acetone | Anhydrous | Commercially Available |

| Isopropanol | Anhydrous | Commercially Available |

| Phenylhydrazine | ≥97% | Commercially Available |

| Acetic Acid | Glacial | Commercially Available |

| Ethanol | 200 Proof | Commercially Available |

| Diethyl Ether | Anhydrous | Commercially Available |

| Sodium Bicarbonate | ACS Reagent Grade | Commercially Available |

| Anhydrous Sodium Sulfate | ACS Reagent Grade | Commercially Available |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |

Protocol 1: Oxidation of Betulinic Acid to Betulonic Acid

This protocol describes the Jones oxidation of betulinic acid.

-

Dissolution: Dissolve betulinic acid (1.0 g, 2.19 mmol) in 50 mL of acetone in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Oxidation: Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to a persistent green, indicating the consumption of the oxidant. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).

-

Quenching: Once the reaction is complete (typically within 2-4 hours), quench the excess oxidant by the dropwise addition of isopropanol until the green color persists.

-

Work-up: Remove the acetone under reduced pressure. To the resulting residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with a saturated solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude betulonic acid.

-

Crystallization: Recrystallize the crude product from a mixture of methanol and water to obtain pure betulonic acid as a white solid.

Table 1: Quantitative Data for the Oxidation of Betulinic Acid

| Parameter | Value |

| Starting Material | Betulinic Acid |

| Product | Betulonic Acid |

| Typical Yield | 85-95% |

| Purity (by HPLC) | >98% |

| Reaction Time | 2-4 hours |

| Melting Point | 248-251 °C |

Protocol 2: Fischer Indole Synthesis of this compound

This protocol details the synthesis of this compound from betulonic acid.

-

Reaction Setup: In a round-bottom flask, dissolve betulonic acid (1.0 g, 2.20 mmol) in 30 mL of glacial acetic acid.

-

Addition of Phenylhydrazine: Add phenylhydrazine (0.26 mL, 2.64 mmol) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (hexane:ethyl acetate, 8:2).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-water. A precipitate will form.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound.

Table 2: Quantitative Data for the Fischer Indole Synthesis

| Parameter | Value |

| Starting Material | Betulonic Acid |

| Product | This compound |

| Typical Yield | 60-75% |

| Purity (by HPLC) | >95% |

| Reaction Time | 4-6 hours |

Role of Ozonolysis in Triterpenoid Modification

While not the primary route to this compound, ozonolysis is a powerful tool for the cleavage of double bonds and can be employed to modify the A-ring of triterpenoids. For instance, ozonolysis of a 2-exomethylene derivative of betulonic acid has been reported to yield a 2,3-seco-2,3-dicarboxylic acid.[5] This A-ring opened derivative could potentially serve as a precursor for the synthesis of other heterocyclic analogues.

The general mechanism of ozonolysis involves the reaction of ozone with a double bond to form a molozonide, which then rearranges to an ozonide. Reductive or oxidative work-up of the ozonide yields different carbonyl-containing products.

Visualizations

References

Application Notes and Protocols for MTT Assay with 2,3-Indolobetulonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction